molecular formula C20H34O B1683541 cis-Abienol CAS No. 17990-16-8

cis-Abienol

Cat. No. B1683541
CAS RN: 17990-16-8
M. Wt: 290.5 g/mol
InChI Key: ZAZVCYBIABTSJR-SZAPHMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Abienol is a labdane diterpenoid found in Picea orientalis and Picea abies . It is abundantly produced in the trichome secretion of Nicotiana spp . It can induce bacterial wilt resistance in plants and is of research interest as a precursor of amber-like substances .


Synthesis Analysis

This compound is synthesized from the cyclization of the geranylgeranyldiphosphate (GGPP) which is derived from isopentenylpyrophosphate (IPP) and dimethylallylpyrophosphate (DMAPP) manufactured through either the methylerythritol 4-phosphate (MEP) pathway in prokaryotes or the mevalonate (MVA) pathway in archaea/eukaryotes . The genes encoding this compound synthase, ent-kaurene oxidase, auxin/ABA-related proteins, and transcription factors are involved in various biological and physiochemical processes, including diterpenoid biosynthesis, plant hormone signal transduction, and plant-pathogen interactions .


Molecular Structure Analysis

The molecular structure of this compound can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

This compound can be converted into trans-Abienol by a novel isomerisation with mercuric acetate . Trans-Abienol is reduced by sodium and propanol to a mixture of cis- and trans-isodihydroabinenols .

Scientific Research Applications

Improved Production through Precursor Supply in E. coli

Cheng et al. (2020) demonstrated a microbial process to biosynthesize cis-Abienol in Escherichia coli by increasing precursor supply, achieving titers of ~220 mg/L directly from glucose in high-cell-density fermentation. This study provides insights into using E. coli as a cell factory for sustainable this compound production, which is a precursor for amber compounds widely used in the fragrance industry (Cheng, Zhao, Xian, & Xie, 2020).

Bifunctional this compound Synthase Discovery

Zerbe et al. (2012) identified a bifunctional this compound synthase from Abies balsamea through genomics-based research. This enzyme is crucial for metabolic engineering of plants or microorganisms to produce high-value fragrance compounds, showcasing its significance for the fragrance industry (Zerbe, Chiang, Yuen, Hamberger, Hamberger, Draper, Britton, & Bohlmann, 2012).

Control of Leaf Surface Chemistry Traits

Vontimitta et al. (2010) explored the genetic mapping of traits affecting the accumulation of this compound in Nicotiana tabacum, which influences plant resistance to pests and contributes to the flavor and aroma characteristics of certain tobacco types. This research aids in developing molecular-based tools for modifying tobacco leaf chemistry (Vontimitta, Danehower, Steede, Moon, & Lewis, 2010).

Mechanism of Action

Target of Action

cis-Abienol, a labdane diterpenoid, is abundantly produced in the trichome secretion of Nicotiana spp . The primary targets of this compound are the antioxidant enzymes and defensive signal transduction pathways in plants . It plays a crucial role in inducing resistance against bacterial wilt in plants .

Mode of Action

This compound interacts with its targets by enhancing the activity of antioxidant enzymes and stimulating the defensive signal transduction in plant roots . This leads to the upregulation of genes involved in the mitogen-activated protein kinase cascade . It also upregulates the expression of JAZ genes and increases the content of jasmonic acid (JA) and salicylic acid (SA), which control the expression of flavonoid biosynthetic genes and the content of phytoalexins in plant roots .

Biochemical Pathways

This compound affects the JA and SA signalling pathways. The compound’s action mainly depends on the JA signalling pathway, and the SA signalling pathway is also involved in this process . These pathways control the expression of flavonoid biosynthetic genes and the content of phytoalexins in plant roots .

Pharmacokinetics

It is known that applying this compound to the roots is the most effective approach for inducing tomato bacterial wilt resistance . The optimal concentration is 60 μg/mL, and 2–3 consecutive applications with 3–6 days intervals are sufficient to induce the bacterial wilt resistance of tomato plants .

Result of Action

The result of this compound’s action is the induction of resistance against bacterial wilt in plants . This is achieved through the enhancement of antioxidant enzyme activity, stimulation of defensive signal transduction in plant roots, and upregulation of genes involved in the mitogen-activated protein kinase cascade .

Safety and Hazards

The safety data sheet for cis-Abienol indicates that it has an acute toxicity, oral, (Category 4), H302 .

Future Directions

The production of cis-Abienol can be enhanced by introducing an exogenous mevalonate pathway which was divided into the upper pathway containing acetyl-CoA acetyltransferase/HMG-CoA reductase and HMG-CoA synthase and the lower pathway containing mevalonate kinase, phosphomevalonate kinase, pyrophosphate mevalonate decarboxylase and isopentenyl pyrophosphate isomerase . This study demonstrates a microbial process to apply the E. coli cell factory in the biosynthesis of this compound .

properties

IUPAC Name

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZVCYBIABTSJR-SZAPHMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035611
Record name cis-Abienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17990-16-8, 25578-83-0
Record name (+)-cis-Abienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17990-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Abienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025578830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Abienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABIENOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77970B04CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Abienol
Reactant of Route 2
Reactant of Route 2
cis-Abienol
Reactant of Route 3
cis-Abienol
Reactant of Route 4
Reactant of Route 4
cis-Abienol
Reactant of Route 5
cis-Abienol
Reactant of Route 6
Reactant of Route 6
cis-Abienol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.